Valproic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2.0X10+3 mg/L at 20 °C

Very soluble in organic solvents

Freely soluble in 1N sodium hydroxide, methanol, alcohol, acetone, chloroform, benzene, ether, n-heptane; slightly soluble in 0.1 N hydrochloric acid

2 mg/mL at 20 °C

Synonyms

Canonical SMILES

Anticonvulsant Mechanisms

Understanding how valproate controls seizures is a core area of research. Studies suggest it works through multiple mechanisms, including:

- Enhancing GABA function: Valproate increases the levels and activity of GABA, an inhibitory neurotransmitter in the brain. This helps to dampen excitatory signals and reduce seizure activity [National Institutes of Health, US Department of Health and Human Services. Valproic Acid. ].

- Sodium channel blockade: Valproate may also block sodium channels, which are involved in the initiation and propagation of nerve impulses. This can help to prevent the abnormal firing of neurons that contribute to seizures [PubMed Central. Valproic acid: a review of its mechanisms of action and clinical use. ].

Research continues to explore the exact details of these mechanisms and how they contribute to valproate's anticonvulsant effects.

Potential Uses in Neurodegenerative Diseases

Valproate's neuroprotective properties have led researchers to investigate its potential benefits in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The rationale behind this exploration lies in:

- Anti-inflammatory effects: Valproate may reduce inflammation in the brain, a contributing factor in neurodegeneration [Therapeutic Advances in Neurological Disorders. Valproic acid and neurodegenerative diseases. ].

- Histone deacetylase (HDAC) inhibition: Valproate inhibits HDAC enzymes, which can regulate gene expression. This effect may be neuroprotective in some contexts [Epilepsia. Valproic acid: a review of its potential for therapeutic use in neuropsychiatric disorders. ].

Research in this area is ongoing, and further studies are needed to determine the efficacy and safety of valproate in treating these complex diseases.

Other Areas of Investigation

Scientific research on valproate also explores its potential applications in:

- Mood disorders: Studies are investigating the use of valproate as an adjunctive treatment for conditions like depression and bipolar disorder, particularly in cases where other medications haven't been successful [Dialogues in Clinical Neuroscience. Valproic Acid: Mechanisms of Action and Clinical Applications. ]

- Cancer: Research is exploring the potential anti-cancer properties of valproate, either alone or in combination with other therapies [Oncology Reports. Valproic acid: a candidate drug in cancer therapy. ]

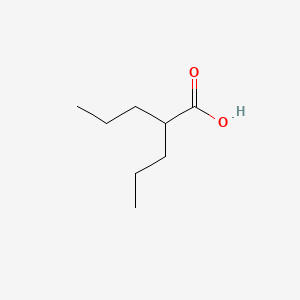

Valproic acid, chemically known as 2-propylpentanoic acid, is a branched-chain fatty acid with the molecular formula . It is a colorless liquid that is slightly soluble in water and has been recognized for its anticonvulsant properties since the 1960s. Initially synthesized in the 1880s, its therapeutic potential was discovered serendipitously in 1963 when it was found to enhance the efficacy of other anticonvulsant drugs. Subsequently, it received approval for treating epilepsy in France in 1967 and later in the United States in 1978 .

Valproic acid functions primarily as an anticonvulsant and mood stabilizer, commonly prescribed for epilepsy, bipolar disorder, and migraine prevention. Its mechanism of action involves increasing the levels of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits excessive neuronal activity, thus helping to stabilize mood and prevent seizures .

The exact mechanism of action of valproate is still not fully understood, but it is believed to involve multiple pathways in the central nervous system. Some key mechanisms include:

- Enhancement of GABAergic inhibition: Valproate increases the levels of GABA (gamma-aminobutyric acid), the main inhibitory neurotransmitter in the brain. This helps to dampen neuronal activity and reduce seizure frequency.

- Sodium channel blockade: Valproate may block voltage-gated sodium channels, which are essential for the propagation of nerve impulses. This can help to stabilize neuronal excitability and prevent seizures.

- Other potential mechanisms: Valproate might also interact with other neurotransmitters and signaling pathways, but these require further research.

Physical and Chemical Properties

- Appearance: Sodium valproate is a white, crystalline powder with a slight odor [].

- Melting point: 280-282°C (Sodium Valproate) []

- Boiling point: Decomposes above 300°C (Sodium Valproate) []

- Solubility: Slightly soluble in water, freely soluble in organic solvents like ethanol and chloroform []

- Stability: Stable under normal storage conditions []

Valproate can have several safety concerns, including:

- Teratogenicity: Valproate is a known teratogen, meaning it can cause birth defects when taken during pregnancy. Women of childbearing age should be carefully monitored and counseled about the risks before using valproate.

- Hepatotoxicity: In rare cases, valproate can cause liver damage. Regular monitoring of liver function tests is recommended for patients on long-term treatment.

- Drowsiness and cognitive impairment: Valproate can cause drowsiness, dizziness, and other cognitive side effects, which can affect coordination and mental performance.

- Other potential side effects: Valproate can also cause nausea, vomiting, hair loss, and tremor. These side effects are usually mild and may improve over time.

- Neutralization Reactions: Valproic acid reacts with bases to form salts and water, releasing heat. This is characteristic of carboxylic acids .

- Reactions with Active Metals: In aqueous solutions, valproic acid can react with active metals to produce hydrogen gas and metal salts .

- Oxidation and Reduction: Like other organic acids, valproic acid can be oxidized by strong oxidizing agents or reduced by strong reducing agents, generating heat and various products .

- Polymerization Catalysis: Valproic acid can catalyze polymerization reactions due to its acidic nature .

Valproic acid exhibits several biological activities beyond its anticonvulsant effects:

- Histone Deacetylase Inhibition: It is well-known for inhibiting histone deacetylases, which play a crucial role in gene expression regulation by modifying chromatin structure. This activity may contribute to its neuroprotective effects and potential applications in cancer therapy .

- Neurogenesis Promotion: Valproic acid has been shown to enhance neurogenesis and neurite growth through pathways involving extracellular signal-regulated kinases (ERK), which are important for neuronal plasticity .

- Impact on Protein Kinase C: It down-regulates protein kinase C proteins associated with mood disorders, potentially explaining its efficacy in treating bipolar disorder .

Valproic acid can be synthesized through several methods:

- From Valeric Acid: The simplest method involves the alkylation of valeric acid using propyl bromide or iodide under basic conditions.

- Via the Diels-Alder Reaction: Another method includes using Diels-Alder reactions followed by hydrolysis and decarboxylation steps.

- Synthesis from Propionic Acid: Propionic acid can undergo a series of reactions involving carbon chain elongation techniques to yield valproic acid.

These methods highlight the versatility of synthetic routes available for producing valproic acid .

Valproic acid has diverse applications:

- Anticonvulsant Therapy: Primarily used for managing epilepsy and preventing seizures.

- Mood Stabilization: Effective in treating bipolar disorder by stabilizing mood swings.

- Migraine Prophylaxis: Used to reduce the frequency of migraine attacks.

- Potential Cancer Treatment: Due to its histone deacetylase inhibition properties, it is being explored as an adjunct therapy in certain cancers .

Valproic acid interacts with various drugs and biological pathways:

- Drug Interactions: It may enhance or diminish the effects of other medications such as anticoagulants (e.g., warfarin), antidepressants (e.g., venlafaxine), and antiepileptics (e.g., carbamazepine). Close monitoring is advised when co-administering these drugs .

- Genetic Factors: Genetic polymorphisms, particularly in DNA polymerase subunit gamma-1, have been linked to increased risks of liver toxicity when treated with valproic acid. This highlights the importance of pharmacogenomic testing before initiating therapy .

Several compounds share structural or functional similarities with valproic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Carbamazepine | Similar anticonvulsant structure | Epilepsy treatment | Different mechanism involving sodium channel blockade |

| Lamotrigine | Related structure | Epilepsy and bipolar disorder | Acts on voltage-gated sodium channels |

| Phenytoin | Similar therapeutic class | Anticonvulsant | Primarily used for generalized tonic-clonic seizures |

| Gabapentin | Structural similarity | Neuropathic pain | Modulates calcium channels but not directly an anticonvulsant |

| Topiramate | Related structure | Epilepsy and migraine prevention | Multiple mechanisms including glutamate inhibition |

Valproic acid stands out due to its multifaceted role as both an anticonvulsant and mood stabilizer while also exhibiting unique properties such as histone deacetylase inhibition that are not present in many similar compounds .

Valproic acid (2-propylpentanoic acid) is a branched-chain saturated fatty acid with the molecular formula $$ \text{C}8\text{H}{16}\text{O}_2 $$. Its structure consists of a pentanoic acid backbone substituted with two propyl groups at the second carbon (Figure 1). This configuration confers unique steric and electronic properties, influencing its interactions with biological targets such as histone deacetylases (HDACs) and voltage-gated ion channels.

Derivatives of valproic acid are designed to modulate its pharmacokinetic and pharmacodynamic profiles. Key derivatives include:

- Valpromide (VPD): An amide derivative where the carboxylic acid group is replaced with an amide, reducing hepatotoxicity while retaining anticonvulsant activity.

- Valnoctamide (VCD): A branched amide derivative with enhanced lipophilicity, improving blood-brain barrier penetration.

- Ester prodrugs: Examples include propyl valproate and hexyl valproate, which hydrolyze in vivo to release valproic acid, offering delayed-release properties.

Structural modifications often target the carboxylic acid moiety or alkyl side chains to alter metabolic stability, solubility, or binding affinity. For instance, substituting the acid with an amide eliminates teratogenic risks associated with the parent compound.

Physicochemical Characteristics

Valproic acid’s physicochemical properties are critical to its biological activity and formulation design:

Solubility

- Aqueous solubility: 1.3 mg/mL in water at 25°C, increasing to 10 mg/mL for its sodium salt (pH 7.2).

- Organic solvents: Highly soluble in ethanol (30 mg/mL), dimethyl sulfoxide (5 mg/mL), and dimethylformamide (5 mg/mL).

Acid Dissociation Constant (pKa)

The pKa of valproic acid is 4.8, resulting in 99.8% ionization at physiological pH (7.4). This ionization impacts its distribution and ability to cross lipid membranes.

Partition Coefficients

- LogP: 2.8–3.08, indicating moderate lipophilicity.

- LogS: -1.8, reflecting poor aqueous solubility in its unionized form.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 144.21 g/mol | |

| Boiling Point | 220°C | |

| Density | 0.9 g/mL at 25°C | |

| Refractive Index | $$ n_{20}^D = 1.425 $$ |

Synthesis and Prodrug Development Strategies

Synthetic Routes

Burton Synthesis: The original method involves condensation of diethyl malonate with 1-bromopropane in the presence of sodium ethoxide, followed by hydrolysis and decarboxylation:

$$

\text{CH}2(\text{COOEt})2 + 2 \text{C}3\text{H}7\text{Br} \xrightarrow{\text{NaOEt}} \text{CH}(\text{C}3\text{H}7)2(\text{COOEt})2 \xrightarrow{\text{H}3\text{O}^+} \text{CH}(\text{C}3\text{H}7)2\text{COOH}

$$

Yields are optimized using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and biphasic reaction systems.Patented Processes: Modern methods employ alkylation of alkyl alkanoylacetates with propyl halides, followed by catalytic hydrogenation and acidification. For example, US Patent 5,851,569 describes a high-yield route using 2-cyano-2-valproate intermediates.

Prodrug Design

Prodrugs address valproic acid’s limitations, such as rapid metabolism and gastrointestinal irritation:

- Amide prodrugs: Valpromide and valnoctamide resist hydrolysis in the gut, reducing first-pass metabolism.

- Ester prodrugs: Propyl valproate and hexyl valproate exhibit prolonged release profiles due to slower enzymatic cleavage.

- LAT1-targeted prodrugs: Phenylalanine conjugates enhance brain uptake via the large amino acid transporter 1 (LAT1), improving CNS delivery.

A comparative analysis of prodrug efficacy is shown below:

| Prodrug | Bioavailability | Brain Uptake | Reference |

|---|---|---|---|

| Valpromide (VPD) | 85% | Moderate | |

| Propyl Valproate | 92% | Low | |

| LAT1-Phe-Valproate | 78% | High |

Valproic acid demonstrates favorable pharmacokinetic properties characterized by high bioavailability and extensive tissue distribution. Following oral administration, the compound exhibits near-complete absorption with bioavailability approaching 90% for most formulations and reaching 100% for enteric-coated preparations [1] [2]. The absorption profile varies significantly depending on the pharmaceutical formulation employed. Delayed-release tablet formulations reach maximum plasma concentrations within 4 hours, while sprinkle capsule formulations demonstrate a time to maximum concentration ranging from 3.3 to 4.8 hours [1]. Food intake substantially affects absorption kinetics, particularly for extended-release preparations, where the time to maximum concentration increases from 4 hours to 8 hours when administered with meals [1].

The distribution characteristics of valproic acid reflect its lipophilic nature and extensive protein binding properties. The apparent volume of distribution ranges from 0.147 to 0.189 liters per kilogram in healthy volunteers, indicating limited distribution beyond the extracellular fluid compartment [3] [4]. Pharmacokinetic modeling reveals a two-compartment distribution pattern with a central compartment volume of 9.9 ± 0.78 liters and a volume of distribution at steady state of 12.6 ± 1.2 liters in adult subjects [4]. The rapid distribution phase is characterized by a distribution half-life of 0.64 ± 0.32 hours, facilitating swift equilibration between plasma and tissue compartments [4].

Plasma protein binding represents a critical determinant of valproic acid pharmacokinetics, exhibiting concentration-dependent characteristics. At therapeutic concentrations ranging from 20 to 60 micrograms per milliliter, approximately 95% of the drug remains bound to plasma proteins, primarily albumin [5]. However, protein binding displays nonlinear behavior at higher concentrations, with the free fraction increasing from 5% at lower therapeutic levels to over 20% when total concentrations exceed 145 micrograms per milliliter [5]. This concentration-dependent protein binding reflects saturation of high-affinity binding sites on albumin molecules [1] [6]. Clinical conditions significantly impact protein binding efficiency, as demonstrated in patients with renal disease, where the unbound fraction increases substantially to 20.3 ± 4.7% compared to 8.4 ± 2.5% in healthy subjects [6] [7].

Hepatic Metabolism

β-Oxidation and Glucuronidation Pathways

Valproic acid undergoes extensive hepatic metabolism through multiple enzymatic pathways, with β-oxidation and glucuronidation representing the predominant biotransformation routes. These pathways collectively account for approximately 90% of the administered dose, with glucuronidation contributing 30-50% and β-oxidation contributing 40% of the total metabolic clearance [8] [9] [10].

The mitochondrial β-oxidation pathway follows the classical fatty acid oxidation sequence, requiring carnitine-mediated transport across the inner mitochondrial membrane [11]. In the cytosol, valproic acid undergoes activation through conjugation with coenzyme A by medium-chain acyl-coenzyme A synthetase, forming valproyl-coenzyme A [12] [11]. This activated intermediate requires carnitine palmitoyltransferase I for conversion to valproylcarnitine, which subsequently crosses the inner mitochondrial membrane via the carnitine translocase system [11]. Within the mitochondrial matrix, carnitine palmitoyltransferase II regenerates valproyl-coenzyme A, enabling entry into the β-oxidation spiral [11] [13].

The β-oxidation sequence produces multiple metabolites through sequential enzymatic reactions. The initial dehydrogenation step, catalyzed by 2-methyl-branched chain acyl-coenzyme A dehydrogenase, generates 2-ene-valproyl-coenzyme A [12] [14]. Subsequent hydration by enoyl-coenzyme A hydratase produces 3-hydroxyl-valproyl-coenzyme A, which undergoes oxidation to 3-keto-valproyl-coenzyme A through 2-methyl-3-hydroxybutyryl-coenzyme A dehydrogenase [12] [14]. The final thiolytic cleavage step, mediated by mitochondrial 3-oxoacyl-coenzyme A thiolase, produces propionyl-coenzyme A and pentanoyl-coenzyme A, demonstrating complete β-oxidation of the valproic acid molecule [13].

Glucuronidation represents the primary phase II metabolic pathway, occurring exclusively in the endoplasmic reticulum through UDP-glucuronosyltransferase enzymes [15] [16]. This conjugation reaction produces valproic acid glucuronide, the major urinary metabolite accounting for 20.5-88.7% of the administered dose in individual patients [17] [10]. The glucuronidation process exhibits nonlinear kinetics with Michaelis-Menten constants ranging from 2.3 to 5.2 millimolar across different enzyme isoforms [18] [16]. This high Km value indicates low enzyme affinity, contributing to the saturable nature of glucuronidation at therapeutic concentrations [19].

Cytochrome P450 and Phase II Enzyme Interactions

The cytochrome P450 enzyme system contributes approximately 10% of valproic acid metabolism through oxidative pathways [9] [20]. CYP2C9 represents the predominant oxidative enzyme, catalyzing the formation of 4-ene-valproic acid, 4-hydroxy-valproic acid, and 5-hydroxy-valproic acid [20] [21]. Chemical inhibition studies demonstrate that CYP2C9 inhibitors reduce metabolite formation by 75-80% in human hepatic microsomes from donors with the CYP2C91/1 genotype [20] [22]. CYP2A6 contributes secondarily to oxidative metabolism, primarily catalyzing 3-hydroxylation of valproic acid with approximately 50% inhibition observed following specific CYP2A6 inhibition [20] [23].

Genetic polymorphisms in cytochrome P450 enzymes significantly influence valproic acid plasma concentrations. Meta-analysis data demonstrate that patients carrying the CYP2C93 variant exhibit 0.70 micrograms per milliliter higher standardized plasma concentrations per milligram per kilogram compared to non-carriers [24]. Similarly, individuals with the CYP2A64 allele demonstrate 0.48 micrograms per milliliter higher concentrations per milligram per kilogram compared to patients without this variant [24]. These pharmacogenetic effects necessitate consideration of genotype-guided dosing strategies to optimize therapeutic outcomes.

The UDP-glucuronosyltransferase enzyme family exhibits broad substrate specificity for valproic acid glucuronidation. UGT1A3, UGT1A4, UGT1A6, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15 all demonstrate catalytic activity toward valproic acid [12] [15] [25]. UGT2B7 exhibits the highest intrinsic clearance among the characterized enzymes, while UGT1A6 represents another major contributor to glucuronidation [15] [26]. Recent investigations have identified UGT1A4, UGT1A8, and UGT1A10 as additional enzymes capable of valproic acid glucuronidation, expanding the understanding of enzymatic diversity in this metabolic pathway [15] [26].

Enzyme induction phenomena significantly impact valproic acid metabolism during chronic administration. Studies in rats demonstrate that prolonged valproic acid treatment increases urinary excretion of total radioactivity by approximately 75%, primarily through enhanced glucuronidation and β-oxidation pathways [27]. Human studies provide evidence for apparent autoinduction of β-oxidation metabolism, with formation clearances to β-oxidation metabolites increasing significantly from day 7 to day 21 of chronic dosing [28]. This autoinduction appears specific to β-oxidation pathways, as glucuronidation and 4-hydroxylation clearances remain unchanged during chronic treatment [28].

Renal Excretion and Plasma Protein Binding

Renal elimination represents the primary route for valproic acid and metabolite excretion, with approximately 55 ± 18% of the administered dose recovered in urine under steady-state conditions [10] [29]. The renal excretion pattern reflects the relative contributions of different metabolic pathways, with valproic acid glucuronide comprising 33 ± 14% of the dose, β-oxidation products contributing 15 ± 8%, and unchanged drug representing only 1 ± 2% of the administered dose [10] [29].

The glucuronide conjugate demonstrates the highest renal clearance among all metabolites, with individual patient variation ranging from 20.5% to 88.7% of the dose [17]. This substantial interindividual variability correlates with differences in UDP-glucuronosyltransferase enzyme expression and activity. Patients administered higher doses exhibit proportionally greater glucuronide excretion, suggesting dose-dependent shifts in metabolic pathway utilization [17]. The β-oxidation metabolites, including 3-keto-valproic acid and 3-hydroxy-valproic acid, demonstrate urinary excretion ranges of 5.8-18.7% and 0.6-1.0% of the dose, respectively [17].

Temporal variations in renal clearance significantly influence metabolite excretion patterns. Studies demonstrate nocturnal decreases in renal clearance of 3-oxo-valproic acid and valproic acid glucuronides by 40% and 50%, respectively, compared to daytime values [30]. These circadian variations reflect changes in renal clearance mechanisms rather than alterations in hepatic metabolism, as evidenced by unchanged creatinine excretion patterns [30]. Such temporal effects necessitate 24-hour urine collection protocols for accurate assessment of metabolic profiles.

Plasma protein binding characteristics directly influence renal clearance mechanisms through effects on glomerular filtration and tubular transport processes. The concentration-dependent nature of protein binding creates nonlinear relationships between total and free drug concentrations [31] [32]. At steady state, free fraction variations within a single dosing interval range from 11% to 49%, reflecting dynamic changes in protein binding equilibrium [31]. Patients with renal impairment demonstrate significantly reduced protein binding efficiency, with correlations observed between unbound drug fractions and serum creatinine, creatinine clearance, and blood urea nitrogen concentrations [6] [7].

The relationship between protein binding and renal clearance becomes particularly significant during hemodialysis procedures. Studies in uremic patients reveal free fractions of 0.31 ± 0.11 before dialysis, increasing to 0.64 ± 0.32 during hemodialysis treatment [33]. These dramatic changes in protein binding efficiency enhance drug dialyzability and necessitate careful monitoring during renal replacement therapy. The molecular weight of 144 daltons and small distribution volume of 0.1 to 0.5 liters per kilogram facilitate effective hemodialysis clearance when plasma concentrations exceed 100 micrograms per milliliter [34].

Purity

Physical Description

Liquid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

219.5 °C

BP: 219 to 220 °C

222 °C

Flash Point

Heavy Atom Count

Density

0.904 g/cu cm at 25 °C

LogP

2.75 (LogP)

log Kow = 2.75

2.75

Odor

Decomposition

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.43%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (60.71%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (35.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (14.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (84.64%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

FDA Label

Valproic acid (VPA) was initially synthesized in 1882 by Burton as a derivative of valeric acid, which is a branched, short-chain, and naturally occurring fatty acid present in both plants and animals. However, the anticonvulsant properties of VPA were discovered by Eymard in 1962 while attempting to synthesize new compounds from VPA. Eymard observed that one of the compounds of VPA, 2-propylpentanoic acid, exhibited a melting point similar to that of phenytoin, the antiepileptic drug. Later, Eymard decided to conduct experiments on mice and established that the compound possessed a potent anticonvulsant effect against maximal electroshock seizures.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXP THER/ Purpose: 5-Azacytidine (5-AZA) is a DNA-hypomethylating agent. Valproic acid is a histone deacetylase inhibitor. Combining hypomethylating agents and histone deacetylase inhibitors produces synergistic anticancer activity in vitro and in vivo. On the basis of this evidence, /this study/ conducted a phase I study of the combination of 5-AZA and valproic acid in patients with advanced cancers. Experimental Design: 5-AZA was administered s.c. daily for 10 days. Valproic acid was given orally daily with a goal to titrate to plasma levels of 75 to 100 mug/mL (therapeutic for seizures). Cycles were 28 days long. 5-AZA was started at 20 mg/m(2) and escalated using an adaptive algorithm based on the toxicity profile in the prior cohort (6 + 6 design). Peripheral blood mononuclear cell global DNA methylation and histone H3 acetylation were estimated with the long interspersed nucleotide elements pyrosequencing assay and Western blots, respectively, on days 1 and 10 of each cycle when patients agreed to provide them. Results: Fifty-five patients were enrolled. Median age was 60 years (range, 12-77 years). The maximum tolerated dose was 75 mg/m(2) of 5-AZA in combination with valproic acid. Dose-limiting toxicities were neutropenic fever and thrombocytopenia, which occurred at a dose of 94 mg/m(2) of 5-AZA. Stable disease lasting 4 to 12 months (median, 6 months) was observed in 14 patients (25%). A significant decrease in global DNA methylation and induction of histone acetylation were observed. Conclusion: The combination of 5-AZA and valproic acid is safe at doses up to 75 mg/m(2) for 5-AZA in patients with advanced malignancies.

/EXP THER/ Amphetamine (AMPH)-induced hyper-locomotion has been well manifested in an animal model of psychiatric diseases such as drug addiction and bipolar disorder. /This study/ investigated the effects on AMPH-induced locomotor activity of chronically microinjected valproic acid into the nucleus accumbens (NAcc). Rats with guide cannular implanted bilaterally were divided into three groups and either saline or valproic acid (100 or 300 ug/0.5 uL/side) was microinjected into the NAcc once daily for 7 days. On day 8, half of each group received either saline or AMPH (1mg/kg, i.p.), respectively, and locomotor activity was measured for 2 hr. The increases of both horizontal locomotion and rearing by AMPH were attenuated in the rat pre-treated with valproic acid compared to saline in a dose-dependent manner. These results indicate that neuronal modifications in the NAcc induced by chronic valproic acid can modulate amphetamine-induced locomotor activity.

/EXP THER/ Purpose: Non-small-cell lung cancer (NSCLC) accounts for the majority of lung cancer and is the most common cause of cancer death in industrialized countries. Epigenetic modifications are observed universally during the tumorigenesis of lung cancer. The development of epigenetic-modulating agents utilizing the synergism between hypomethylating agents and histone deacetylase (HDAC) inhibitors provides a novel therapeutic approach in treating NSCLC. Methods: /This study/ performed a phase I trial combining 5-aza-2'-deoxycytidine (decitabine) and valproic acid (VPA), in patients with advanced stage NSCLC. Patients were treated with escalating doses of decitabine (5-15 mg/sq m) IV for 10 days in combination with VPA (10-20 mg/kg/day) PO on days 5-21 of a 28-day cycle. Pharmacokinetic and pharmacodynamic analysis included decitabine pharmacokinetics and fetal hemoglobin expression. Results: Eight patients were accrued to this phase I study. All patients had advanced NSCLC and had received prior chemotherapy. Eastern Cooperative Oncology Group performance status was 0-2. Major toxicities included myelosuppression and neurotoxicity. Dose-limiting toxicity was seen in two patients suffering grade 3 neurotoxicity during cycle one including disorientation, lethargy, memory loss, and ataxia at dose level 1. One patient had grade 3 neutropenia at the de-escalated dose. No objective response was observed, and stable disease was seen in one patient. Fetal hemoglobin levels increased after cycle one in all seven patients with evaluable results. Conclusions: /This study/ observed that decitabine and valproic acid are an effective combination in reactivating hypermethylated genes as demonstrated by re-expressing fetal hemoglobin. This combination in patients with advanced stage IV NSCLC, however, is limited by unacceptable neurological toxicity at a relatively low dosage. Combining hypomethylating agents with alternative HDAC inhibitors that lack the toxicity of VPA should be explored further.

For more Therapeutic Uses (Complete) data for VALPROIC ACID (8 total), please visit the HSDB record page.

Pharmacology

Valproic Acid is a synthetic derivative of propylpentanoic acid with antiepileptic properties and potential antineoplastic and antiangiogenesis activities. In epilepsy, valproic acid appears to act by increasing the concentration of gamma-aminobutyric acid (GABA) in the brain. This agent's antitumor and antiangiogenesis activities may be related to the inhibition of histone deacetylases and nitric oxide synthase, which results in the inhibition of nitric oxide synthesis. (NCI04)

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AG - Fatty acid derivatives

N03AG01 - Valproic acid

Mechanism of Action

Valproic acid (VPA), a widely prescribed drug for seizures and bipolar disorder, has been shown to be an inhibitor of histone deacetylase (HDAC). /A/ previous study has demonstrated that VPA pretreatment reduces lipopolysaccharide (LPS)-induced dopaminergic (DA) neurotoxicity through the inhibition of microglia over-activation. The aim of this study was to determine the mechanism underlying VPA-induced attenuation of microglia over-activation using rodent primary neuron/glia or enriched glia cultures. Other histone deacetylase inhibitors (HDACIs) were compared with VPA for their effects on microglial activity. We found that VPA induced apoptosis of microglia cells in a time- and concentration-dependent manner. VPA-treated microglial cells showed typical apoptotic hallmarks including phosphatidylserine externalization, chromatin condensation and DNA fragmentation. Further studies revealed that trichostatin A (TSA) and sodium butyrate (SB), two structurally dissimilar HDACIs, also induced microglial apoptosis. The apoptosis of microglia was accompanied by the disruption of mitochondrial membrane potential and the enhancement of acetylation levels of the histone H3 protein. Moreover, pretreatment with SB or TSA caused a robust decrease in LPS-induced pro-inflammatory responses and protected DA neurons from damage in mesencephalic neuron-glia cultures. Taken together, /these/ results shed light on a novel mechanism whereby HDACIs induce neuroprotection and underscore the potential utility of HDACIs in preventing inflammation-related neurodegenerative disorders such as Parkinson's disease.

Several reports suggest putative interactions between valproic acid (VPA) treatment and the hypothalamus-pituitary-adrenal axis. Given that VPA alters mitochondrial functions, an action of this drug on a mitochondrial process such as steroid synthesis in adrenal cells should be expected. In order to disclose a putative action of VPA on the adrenocortical cell itself /this study/ evaluated VPA effects on regulatory steps of the acute stimulation of steroidogenesis in Y1 adrenocortical cells. This study demonstrates that VPA increases progesterone production in non-stimulated cells without inducing the levels of Steroidogenic Acute Regulatory (StAR) protein, which facilitates cholesterol transport. This result suggests that VPA increases mitochondrial cholesterol transport through a StAR-independent mechanism and is further supported by the fact that in isolated mitochondria VPA stimulates exogenous cholesterol metabolization to progesterone. VPA also reduces the cAMP-mediated increase of the StAR protein, mRNA levels, promoter activity and progesterone production. In summary, the present data show that VPA can alter steroid production in adrenal cells by a complex mechanism that mainly involves an action on cholesterol access to the inner mitochondrial membrane. The VPA-mediated increase of basal steroidogenesis could be linked to the increase of basal cortisolemia described in patients under VPA treatment.

Although valproic acid (VPA) a proven anticonvulsant agent thought to have relatively few side-effects VPA has been referred as the third most common xenobiotic suspected of causing death due to liver injury. In this study the cellular pathways involved in VPA hepatotoxicity were investigated in isolated rat hepatocytes. Accelerated cytotoxicity mechanism screening (ACMS) techniques using fluorescent probes including, ortho-phthalaldehyde, rhodamine 123 and acridine orange were applied for measurement of ROS formation, glutathione depletion, mitochondrial membrane potential and Lysosomal membrane damage, respectively. /This studies/ results showed that cytotoxic action of VPA is mediated by lysosomal membrane leakiness along with reactive oxygen species (ROS) formation and decline of mitochondrial membrane potential before cell lysis ensued. Incubation of hepatocytes with VPA also caused rapid hepatocyte glutathione (GSH) depletion which is another marker of cellular oxidative stress. Most of the VPA induced GSH depletion could be attributed to the expulsion of GSSG. /These/ results also showed that CYP2EI is involved in the mechanism of VPA cytotoxicity. /It is concluded/ VPA hepatotoxicity is a result of metabolic activation by CYP2E1 and ROS formation, leading to lysosomal labialization, mitochondrial/lysosomal toxic cross-talk and finally general cellular proteolysis in the rat hepatocytes.

In utero exposure to valproic acid (VPA), a histone deacetylase (HDAC) inhibitor, causes neural tube, heart, and limb defects. Valpromide (VPD), the amide derivative of VPA, does not inhibit HDAC activity and is a weak teratogen in vivo. The detailed mechanism of action of VPA as a teratogen is not known. The goal of this study was to test the hypothesis that VPA disrupts regulation of the expression of genes that are critical in chondrogenesis and osteogenesis during limb development. Murine gestation day-12 embryonic forelimbs were excised and exposed to VPA or VPD in a limb bud culture system. VPA caused a significant concentration- dependent increase in limb abnormalities, which was correlated with its HDAC inhibitory effect. The signaling of both Sox9 and Runx2, key regulators of chondrogenesis, was downregulated by VPA. In contrast, VPD had little effect on limb morphology and no significant effect on HDAC activity or the expression of marker genes. Thus, VPA exposure dysregulated the expression of target genes directly involved in chondrogenesis and osteogenesis in the developing limb. Disturbances in these signaling pathways are likely to be a consequence of HDAC inhibition because VPD did not affect their expressions.

For more Mechanism of Action (Complete) data for VALPROIC ACID (15 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Dehydrogenases [EC:1.2.1.-]

SSADH [HSA:7915] [KO:K00139]

Vapor Pressure

Pictograms

Corrosive;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Most drug is eliminated through hepatic metabolism, about 30-50%. The other major contributing pathway is mitochondrial β-oxidation, about 40%. Other oxidative pathways make up an additional 15-20%. Less than 3% is excreted unchanged in the urine.

11 L/1.73m2.

0.56 L/hr/m2 Pediatric patients between 3 months and 10 years of age have 50% higher clearances by weight. Pediatric patients 10 years of age or older approximate adult values.

Valproic acid and its salt, sodium valproate, are excreted into human milk in low concentrations. Milk concentrations up to 15% of the corresponding level in the mother's serum have been measured. In two infants, serum levels of valporate were 1.5% and 6.0% of maternal values.

Placenta transfer study in non-human primate (NHP) is one of the crucial components in the assessment of developmental toxicity because of the similarity between NHP and humans. To establish the method to determine placenta transfer in non-human primate, toxicokinetics of valproic acid (VPA), a drug used to treat epilepsy in pregnant women, were determined in pregnant cynomolgus monkeys. After mating, pregnancy-proven females were daily administered with VPA at dose levels of 0, 20, 60 and 180 mg/kg by oral route during the organogenesis period from gestation day (GD) 20 to 50. Concentrations of VPA and its metabolite, 4-ene-VPA, in maternal plasma on GDs 20 and 50, and concentrations of VPA and 4-ene-VPA in placenta, amniotic fluid and fetus on GD 50 were analyzed using LC/MS/MS. Following single oral administration of VPA to pregnant monkeys, concentrations of VPA and 4-ene-VPA were generally quantifiable in the plasma from all treatment groups up to 4-24 hours post-dose, demonstrating that VPA was absorbed and the monkeys were systemically exposed to VPA and 4-ene-VPA. After repeated administration of VPA to the monkeys, VPA was detected in amniotic fluid, placenta and fetus from all treatment groups, demonstrating that VPA was transferred via placenta and the fetus was exposed to VPA, and the exposures were increased with increasing dose. Concentrations of 4-ene-VPA in amniotic fluid and fetus were below the limit of quantification, but small amount of 4-ene-VPA was detected in placenta. In conclusion, pregnant monkeys were exposed to VPA and 4-ene-VPA after oral administration of VPA at dose levels of 20, 60 and 180 mg/kg during the organogenesis period. VPA was transferred via placenta and the fetus was exposed to VPA with dose-dependent exposure. The metabolite, 4-ene VPA, was not detected in both amniotic fluid and fetus, but small amount of 4-ene-VPA was detected in placenta. These results demonstrated that proper procedures to investigate placenta transfer in NHP, such as mating and diagnosis of pregnancy via examining gestational sac with ultrasonography, collection of amniotic fluid, placenta and fetus after Caesarean section followed by adequate bioanalysis and toxicokinetic analysis, were established in this study using cynomolugus monkeys.

Valproic acid - rapid absorption from GI tract; slight delay when taken with food. Protein binding is high (90 to 95%) at serum concentrations up to 50 ug/mL. As the concentration increases from 50 to 100 ug/mL, the percentage bound decreases to 80 to 85% and the free fraction becomes progressively larger, thus increasing the concentration gradient into the brain.

Valproate is distributed into breast milk. Concentrations in breast milk have been reported to be 1 to 10% of the total maternal serum concentration. /Valproate/

For more Absorption, Distribution and Excretion (Complete) data for VALPROIC ACID (8 total), please visit the HSDB record page.

Metabolism Metabolites

The aim of this study was to investigate the relationship between hepatotoxicity, levels of glucuronide conjugates of valproic acid (VPA), and the toxic metabolites of VPA (4-ene VPA and 2,4-diene VPA). /The study/ also examined whether hepatotoxicity could be predicted by the urinary excretion levels of VPA and its toxic metabolites. VPA was administrated orally in rats in amounts ranging from 20 mg/kg to 500 mg/kg. Free and total (free plus glucuronide conjugated) VPA, 4-ene VPA, and 2,4-diene VPA were quantified in urine and liver using gas chromatography-mass spectrometry. Serum levels of aspartate aminotransferase, alanine aminotransferase, and alpha-glutathione S-transferase (alpha-GST) were also determined to measure the level of hepatotoxicity. The serum alpha-GST level increased slightly at the 20 mg/kg dose, and substantially increased at the 100 and 500 mg/kg dose; aspartate aminotransferase and alanine aminotransferase levels did not change with the administration of increasing doses of VPA. The liver concentration of free 4-ene VPA and the urinary excretion of total 4-ene VPA were the only measures that correlated with the increase in the serum alpha-GST level (p < 0.094 and p < 0.023 respectively). From these results, /it is concluded/ that hepatotoxicity of VPA correlates with liver concentration of 4-ene VPA and can be predicted by the urinary excretion of total 4-ene VPA.

BACKGROUND AND OBJECTIVE: Sodium valproate is a widely prescribed broad-spectrum antiepileptic drug. It shows high inter-individual variability in pharmacokinetics and pharmacodynamics and has a narrow therapeutic range. /This study/ evaluated the effects of polymorphic uridine diphosphate glucuronosyltransferase (UGT)1A6 (541A>G, 552A>C) metabolizing enzyme on the pharmacokinetics of sodium valproate in the patients with epilepsy who showed toxicity to therapy. METHODS: Genotype analysis of the patients was made with polymerase chain-restriction fragment length polymorphism (RFLP) with sequencing. Plasma drug concentrations were measured with reversed phase high-performance liquid chromatography (HPLC) and concentration-time data were analyzed by using a non-compartmental approach. RESULTS: The results of this study suggested a significant genotypic as well as allelic association with valproic acid toxicity for UGT1A6 (541A>G) or UGT1A6 (552A>C) polymorphic enzymes. The elimination half-life (t 1/2 = 40.2 hr) of valproic acid was longer and the clearance rate (CL = 917 mL/hr) was lower in the poor metabolizers group of UGT1A6 (552A>C) polymorphism who showed toxicity than in the intermediate metabolizers group (t 1/2= 35.5 hr, CL = 1,022 mL/hr) or the extensive metabolizers group (t 1/2= 25.4 hr, CL = 1,404 mL/hr). CONCLUSION: /These/ findings suggest that the UGT1A6 (552A>C) genetic polymorphism plays a significant role in the steady state concentration of valproic acid, and it thereby has an impact on the toxicity of the valproic acid used in the patients with epilepsy.

Biotransformation /of valproic acid/ is primarily hepatic. Some metabolites may have pharmacologic or toxic activity. Rate of metabolism is faster in children and in patients concurrently using enzyme-inducing medications, such as phenytoin, phenobarbital, primidone, and carbamazepine.

Valproate is metabolized almost entirely by the liver. In adult patients on monotherapy, 30- 50% of an administered dose appears in urine as a glucuronide conjugate. Mitochondrial -oxidation is the other major metabolic pathway, typically accounting for over 40% of the dose. Usually, less than 15-20% of the dose is eliminated by other oxidative mechanisms. Less than 3% of an administered dose is excreted unchanged in urine.

Valproic acid has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid, 5-Hydroxyvalproate, 3-Hydroxyvalproate, 4-Hydroxyvalproate, and 4-ene-valproate.

Valproic acid is rapidly absorbed from gastrointestinal tract. Valproic acid is metabolized almost entirely by the liver. In adult patients on monotherapy, 30-50% of an administered dose appears in urine as a glucuronide conjugate. Mitochondrial oxidation is the other major metabolic pathway, typically accounting for over 40% of the dose. These products include 2-n-propylpent-2-enoic acid (delta 2,3 VPE) and several coenzyme A (CoA) derivatives including VPA-CoA, and delta 2,3 VPE-CoA. Usually, less than 15-20% of the dose is eliminated by other oxidative mechanisms. Less than 3% of an administered dose is excreted unchanged in urine (A308). Half Life: 9-16 hours (following oral administration of 250 mg to 1000 mg).

Associated Chemicals

Divalproex sodium; 76584-70-8

Wikipedia

FDA Medication Guides

VALPROIC ACID

CAPSULE;ORAL

SYRUP;ORAL

ABBVIE

05/19/2020

STAVZOR

VALPROIC ACID

CAPSULE, DELAYED RELEASE;ORAL

BIONPHARMA INC

11/30/2021

Drug Warnings

Because of these changes in valproate clearance, monitoring of valproate and concomitant drug concentrations should be increased whenever enzyme inducing drugs are introduced or withdrawn.

Since valproate may interact with concurrently administered drugs which are capable of enzyme induction, periodic plasma concentration determinations of valproate and concomitant drugs are recommended during the early course of therapy.

Valproate is partially eliminated in the urine as a keto-metabolite which may lead to a false interpretation of the urine ketone test.

For more Drug Warnings (Complete) data for VALPROIC ACID (58 total), please visit the HSDB record page.

Biological Half Life

In children the half-life of valproic acid alone is 10 to 11 hours; when other medications are added, half-life may be reduced to 8 to 9 hours. Half-lives of up to 30 hours have been reported in overdosage.

Variable, from 6 to 16 hours; may be considerably longer in patients with hepatic function impairment, in the elderly, and in children up to 18 months of age; may be considerably shorter in patients receiving hepatic enzyme-inducing anticonvulsants. In one study, the half life in children under 10 days ranged from 10 to 67 hours compared to a range of 7 to 13 hours in children greater than 2 months.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Pharmaceuticals

Methods of Manufacturing

Ethyl cyanoacetate + n-propyl bromide (dehydrobromination/decarboxylation/nitrile hydrolysis).

Analytic Laboratory Methods

Three different doses of valproic acid (20, 100, and 500 mg/kg/d) are administered orally to Sprague-Dawley rats for 5 days, and the feasibility of metabolomics with gas chromatography-mass spectrometry as a predictor of the hepatotoxicity of valproic acid is evaluated. Body weight is found to decrease with the 100-mg/kg/d dose and significantly decrease with the 500-mg/kg/d dose. Mean excreted urine volume is lowest in the 500-mg/kg/d group among all groups. The plasma level of alpha-glutathione-S-transferase, a sensitive and earlier biomarker for hepatotoxicity, increases significantly with administration of 100 and 500 mg/kg/d; however, there is not a significant difference in alpha-glutathione-S-transferase plasma levels between the control and 20-mg/kg/d groups. Clusters in partial least squares discriminant analysis score plots show similar patterns, with changes in physiological conditions and plasma levels of alpha-glutathione-S-transferase; the cluster for the control and 20-mg/kg/d groups does not clearly separate, but the clusters are separate for 100- and 500-mg/kg/d groups. A biomarker of hepatotoxicity, 8-hydroxy-2'-deoxyguanosine and octanoylcarnitine, is identified from nontargeted and targeted metabolic profiling. These results validate that metabolic profiling using gas chromatography-mass spectrometry could be a useful tool for finding novel biomarkers. Thus, a nontargeted metabolic profiling method is established to evaluate the hepatotoxicity of valproic acid and demonstrates proof-of-concept that metabolomic approach with gas chromatography-mass spectrometry has great potential for predicting valproic acid-induced hepatotoxicity and discovering novel biomarkers.

Analyte: valproic acid; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: valproic acid; matrix: chemical identification; procedure: retention time of the major peak of the gas chromatogram with comparison to standards

For more Analytic Laboratory Methods (Complete) data for VALPROIC ACID (9 total), please visit the HSDB record page.

Clinical Laboratory Methods

Liquid chromatography-MS/MS determination in plasma.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Valproic Acid Syrup USP/

Interactions

A clinically significant reduction in serum valproic acid concentration has been reported in patients receiving carbapenem antibiotics (for example, ertapenem, imipenem, meropenem; this is not a complete list) and may result in loss of seizure control. The mechanism of this interaction is not well understood. Serum valproic acid concentrations should be monitored frequently after initiating carbapenem therapy. Alternative antibacterial or anticonvulsant therapy should be considered if serum valproic acid concentrations drop significantly or seizure control deteriorates...

Serum levels of carbamazepine (CBZ) decreased 17% while that of carbamazepine-10,11-epoxide (CBZ-E) increased by 45% upon co-administration of valproate and CBZ to epileptic patients.

A study involving the co-administration of 1200 mg/day of felbamate with valproate to patients with epilepsy (n = 10) revealed an increase in mean valproate peak concentration by 35% (from 86 to 115 mcg/mL) compared to valproate alone. Increasing the felbamate dose to 2400 mg/day increased the mean valproate peak concentration to 133 mcg/mL (another 16% increase). A decrease in valproate dosage may be necessary when felbamate therapy is initiated.

For more Interactions (Complete) data for VALPROIC ACID (61 total), please visit the HSDB record page.

Dates

2: Vázquez M, Fagiolino P, Maldonado C, Olmos I, Ibarra M, Alvariza S, Guevara N, Magallanes L, Olano I. Hyperammonemia associated with valproic acid concentrations. Biomed Res Int. 2014;2014:217269. doi: 10.1155/2014/217269. Epub 2014 Apr 29. PubMed PMID: 24868521; PubMed Central PMCID: PMC4020540.

3: Martínez-Lazcano MT, Esplá-González S, Herraiz-Robles P, Hernández-Pérez P, Chillerón-Cuenca R, Pol-Yanguas E. [Use of valproic acid in long stay units of psychiatry]. Farm Hosp. 2015 Mar 1;39(2):92-101. doi: 10.7399/fh.2015.39.2.8460. Spanish. PubMed PMID: 25817088.

4: Antoniou T, Yao Z, Camacho X, Mamdani MM, Juurlink DN, Gomes T. Safety of valproic acid in patients with chronic obstructive pulmonary disease: a population-based cohort study. Pharmacoepidemiol Drug Saf. 2015 Mar;24(3):256-61. doi: 10.1002/pds.3761. Epub 2015 Feb 5. PubMed PMID: 25656984; PubMed Central PMCID: PMC4497617.

5: Unterecker S, Reif A, Hempel S, Proft F, Riederer P, Deckert J, Pfuhlmann B. Interaction of valproic acid and the antidepressant drugs doxepin and venlafaxine: analysis of therapeutic drug monitoring data under naturalistic conditions. Int Clin Psychopharmacol. 2014 Jul;29(4):206-11. doi: 10.1097/YIC.0000000000000025. PubMed PMID: 24374906; PubMed Central PMCID: PMC4047312.

6: Ogungbenro K, Aarons L; CRESim & Epi-CRESim Project Groups. A physiologically based pharmacokinetic model for Valproic acid in adults and children. Eur J Pharm Sci. 2014 Oct 15;63:45-52. doi: 10.1016/j.ejps.2014.06.023. Epub 2014 Jul 7. PubMed PMID: 25010262.

7: Gong Y, Ni ZH, Zhang X, Chen XH, Zou ZM. Valproic Acid Enhances the Anti-tumor Effect of (-)-gossypol to Burkitt Lymphoma Namalwa Cells. Biomed Environ Sci. 2015 Oct;28(10):773-7. doi: 10.3967/bes2015.108. PubMed PMID: 26582100.

8: Mock CM, Schwetschenau KH. Levocarnitine for valproic-acid-induced hyperammonemic encephalopathy. Am J Health Syst Pharm. 2012 Jan 1;69(1):35-9. doi: 10.2146/ajhp110049. Review. PubMed PMID: 22180549.

9: Ghannoum M, Laliberté M, Nolin TD, MacTier R, Lavergne V, Hoffman RS, Gosselin S; EXTRIP Workgroup. Extracorporeal treatment for valproic acid poisoning: systematic review and recommendations from the EXTRIP workgroup. Clin Toxicol (Phila). 2015 Jun;53(5):454-65. doi: 10.3109/15563650.2015.1035441. Review. PubMed PMID: 25950372.

10: Lee SY, Huh W, Jung JA, Yoo HM, Ko JW, Kim JR. Effects of amoxicillin/clavulanic acid on the pharmacokinetics of valproic acid. Drug Des Devel Ther. 2015 Aug 10;9:4559-63. doi: 10.2147/DDDT.S89464. eCollection 2015. PubMed PMID: 26309401; PubMed Central PMCID: PMC4539086.

11: Cook AM, Zafar MS, Mathias S, Stewart AM, Albuja AC, Bensalem-Owen M, Kapoor S, Baumann RJ. Pharmacokinetics and Clinical Utility of Valproic Acid Administered via Continuous Infusion. CNS Drugs. 2016 Jan;30(1):71-7. doi: 10.1007/s40263-015-0304-5. PubMed PMID: 26715390.

12: Issa JP, Garcia-Manero G, Huang X, Cortes J, Ravandi F, Jabbour E, Borthakur G, Brandt M, Pierce S, Kantarjian HM. Results of phase 2 randomized study of low-dose decitabine with or without valproic acid in patients with myelodysplastic syndrome and acute myelogenous leukemia. Cancer. 2015 Feb 15;121(4):556-61. doi: 10.1002/cncr.29085. Epub 2014 Oct 21. PubMed PMID: 25336333; PubMed Central PMCID: PMC4320000.

13: Wu CY, Lu CY. Derivatization oriented strategy for enhanced detection of valproic acid and its metabolites in human plasma and detection of valproic acid induced reactive oxygen species associated protein modifications by mass spectrometry. J Chromatogr A. 2014 Dec 29;1374:14-22. doi: 10.1016/j.chroma.2014.11.025. Epub 2014 Nov 26. PubMed PMID: 25444248.

14: Brodie SA, Brandes JC. Could valproic acid be an effective anticancer agent? The evidence so far. Expert Rev Anticancer Ther. 2014 Oct;14(10):1097-100. doi: 10.1586/14737140.2014.940329. Epub 2014 Jul 14. PubMed PMID: 25017212; PubMed Central PMCID: PMC4579528.

15: Belcastro V, D'Egidio C, Striano P, Verrotti A. Metabolic and endocrine effects of valproic acid chronic treatment. Epilepsy Res. 2013 Nov;107(1-2):1-8. doi: 10.1016/j.eplepsyres.2013.08.016. Epub 2013 Sep 4. Review. PubMed PMID: 24076030.

16: Jomli R, Nacef F, Douki S. [Acute pancreatitis induced by valproic acid]. Encephale. 2013 Sep;39(4):292-5. doi: 10.1016/j.encep.2012.11.009. Epub 2013 Mar 28. French. PubMed PMID: 23541917.

17: Dereci S, Koca T, Akçam M, Türkyilmaz K. An Evaluation of Peripapillary Retinal Nerve Fiber Layer Thickness in Children With Epilepsy Receiving Treatment of Valproic Acid. Pediatr Neurol. 2015 Jul;53(1):53-7. doi: 10.1016/j.pediatrneurol.2015.02.016. Epub 2015 Feb 26. PubMed PMID: 25979661.

18: Veri K, Uibo O, Talvik I, Talvik T. Valproic acid-induced pancreatitis in a 15-year-old boy with juvenile myoclonic epilepsy. Medicina (Kaunas). 2013;49(11):487-9. PubMed PMID: 24823930.

19: Vlasov PN. [Algorithms of using valproic acid drugs in women]. Zh Nevrol Psikhiatr Im S S Korsakova. 2015;115(4):36-40. doi: 10.17116/jnevro20151154136-40. Review. Russian. PubMed PMID: 26288286.

20: Jones GL, Popli GS, Silvia MT. Lacosamide-induced valproic acid toxicity. Pediatr Neurol. 2013 Apr;48(4):308-10. doi: 10.1016/j.pediatrneurol.2012.12.039. PubMed PMID: 23498565.